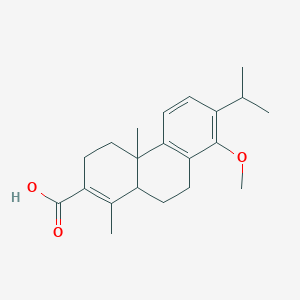

17beta-Hydroxyestra-4,9-dien-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

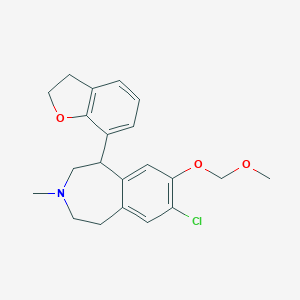

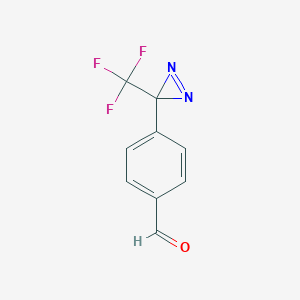

17beta-Hydroxyestra-4,9-dien-3-one, also known as this compound, is a useful research compound. Its molecular formula is C18H24O2 and its molecular weight is 272.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Conversion

One notable application of 17beta-Hydroxyestra-4,9-dien-3-one derivatives in scientific research involves chemical synthesis and conversion processes. Researchers have developed efficient one-pot procedures for converting 17beta-estradiol to derivatives such as 10beta-hydroxy- (p-quinol) and 10beta-chloro-17beta-hydroxyestra-1,4-dien-3-one, among others. These processes involve oxidation reactions with potassium permanganate or sodium chlorite, leading to a variety of compounds with potential therapeutic applications (Lista et al., 2006).

Enzyme Inhibition for Therapeutic Purposes

The inhibition of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) is another significant research application. This enzyme is involved in the intracellular conversion of oestrone (E1) to oestradiol (E2), a process relevant to the development and progression of diseases like breast cancer and endometriosis. Identifying potent and selective inhibitors of 17beta-HSD1 could lead to more targeted therapeutic strategies for these conditions. Research in this area has led to the development and application of screening systems to identify such inhibitors (Kruchten et al., 2009).

Understanding Steroid Metabolism

Research into the oxidative metabolites of 17beta-estradiol and estrone by various human cytochrome P450 (CYP) isoforms has furthered our understanding of steroid metabolism. This knowledge is crucial for comprehending how different enzymes contribute to the metabolism of estrogens, which can impact the development of diseases like breast cancer. The detailed characterization of these metabolites provides insights into the role of estrogens in human physiology and pathology (Lee et al., 2003).

Anticancer Properties and Hormone Regulation

Additionally, the study of steroidal estrogens and their metabolites has implications for understanding hormone-induced carcinogenesis. For example, the effects of various hydroxylated metabolites of 17beta-estradiol on mammary carcinogenesis in rodent models have been investigated to determine their carcinogenic potential. Such research is vital for developing strategies to prevent or treat hormone-dependent cancers (Turan et al., 2004).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of 17beta-Hydroxyestra-4,9-dien-3-one involves the conversion of a starting material into a series of intermediates, followed by the final step of introducing a hydroxyl group at the 17th position of the steroid nucleus.", "Starting Materials": [ "Estrone", "Sodium borohydride", "Sodium hydroxide", "Sodium acetate", "Acetic anhydride", "Sulfuric acid", "Sodium carbonate", "Methanol", "Chloroform", "Ethanol" ], "Reaction": [ "Estrone is first reduced to 17beta-Hydroxyestra-1,4-dien-3-one using sodium borohydride as a reducing agent.", "The resulting intermediate is then treated with sodium hydroxide to form 17beta-Hydroxyestra-1,4-dien-3-one-3-acetate.", "The acetate group is then removed by treatment with sodium hydroxide and sodium acetate to form 17beta-Hydroxyestra-1,4-dien-3-one.", "The 1,4-double bond is then reduced using hydrogen gas and palladium on carbon catalyst to form 17beta-Hydroxyestra-4-en-3-one.", "The 4-en-3-one is then treated with acetic anhydride and sulfuric acid to form 17beta-Acetoxyestra-4-en-3-one.", "The acetoxy group is then removed by treatment with sodium hydroxide to form 17beta-Hydroxyestra-4-en-3-one.", "The final step involves introducing a hydroxyl group at the 9th position using sodium carbonate and methanol in chloroform as a solvent to form 17beta-Hydroxyestra-4,9-dien-3-one." ] } | |

Número CAS |

6218-29-7 |

Fórmula molecular |

C18H24O2 |

Peso molecular |

272.4 g/mol |

Nombre IUPAC |

(13S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-17,20H,2-9H2,1H3/t15?,16?,17?,18-/m0/s1 |

Clave InChI |

PUQSDJZESAQGQS-HLYMMOCJSA-N |

SMILES isomérico |

C[C@]12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

SMILES canónico |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

| 6218-29-7 | |

Pictogramas |

Health Hazard |

Sinónimos |

17β-Hydroxyestra-4,9-dien-3-one; 3-Oxo-4,9-estradien-17β-ol; 17β-hydroxy-estra-4,9-dien-3-one; 4,9-Estradien-17β-ol-3-one; RU 3118 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)